molecular formula C₉H₈ClHgNO B140082 ((N-Acryloylamino)phenyl)mercuric chloride CAS No. 72136-45-9

((N-Acryloylamino)phenyl)mercuric chloride

Cat. No.: B140082
CAS No.: 72136-45-9
M. Wt: 382.21 g/mol
InChI Key: DIPGXZOGSJODTA-UHFFFAOYSA-M
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Description

((N-Acryloylamino)phenyl)mercuric chloride (hereafter referred to by its full name) is a mercury-containing compound widely utilized in molecular biology for detecting sulfur-modified RNAs, particularly thiolated transfer RNAs (tRNAs). Synthesized via methods adapted from Igloi , this compound is integrated into polyacrylamide gels to exploit its affinity for thiol (-SH) groups. When electrophoresed, thiolated tRNAs form complexes with the mercury moiety of the compound, resulting in retarded migration compared to non-thiolated counterparts . This property enables precise differentiation of thiolation status, a critical post-transcriptional modification influencing tRNA stability, codon recognition, and cellular fitness .

The compound’s acryloylamino phenyl group allows covalent incorporation into polyacrylamide matrices, ensuring stable interactions during electrophoresis. Its application spans diverse organisms, including Arabidopsis thaliana, yeast, and human cell lines, underscoring its versatility . Studies routinely validate results through triplicate experiments, hybridization with biotinylated probes, and comparative analysis of mutant versus wild-type tRNA profiles .

Properties

IUPAC Name

chloro-[4-(prop-2-enoylamino)phenyl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8NO.ClH.Hg/c1-2-9(11)10-8-6-4-3-5-7-8;;/h2,4-7H,1H2,(H,10,11);1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGXZOGSJODTA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClHgNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333988
Record name ((N-Acryloylamino)phenyl)mercuric chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72136-45-9
Record name ((N-Acryloylamino)phenyl)mercuric chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072136459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((N-Acryloylamino)phenyl)mercuric chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermediate Preparation: 4-Aminophenylmercuric Acetate

A common precursor for arylmercury compounds is 4-aminophenylmercuric acetate , synthesized via electrophilic mercuration of aniline derivatives. This reaction typically employs mercury(II) acetate in acetic acid, yielding a mercury-bound aromatic amine.

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Glacial acetic acid

  • Time: 6–12 hours

Acrylation of the Amino Group

The acryloylamino group is introduced through acylation of the intermediate’s primary amine. Acryloyl chloride serves as the acylating agent, requiring base-mediated conditions to neutralize HCl byproducts.

Typical Protocol:

  • Dissolve 4-aminophenylmercuric acetate in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.2 equivalents) to scavenge HCl.

  • Slowly introduce acryloyl chloride (1.1 equivalents) at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Isolate the product via filtration or solvent evaporation.

Key Considerations:

  • Moisture-sensitive conditions to prevent hydrolysis of acryloyl chloride.

  • Use of inert atmosphere (N₂/Ar) to avoid oxidation.

Chlorination of the Mercury Center

The final step replaces the acetate ligand with chloride. This is achieved by treating the acrylamido-phenylmercury intermediate with a chlorinating agent such as hydrochloric acid or KCl.

Example Procedure:

  • Suspend the intermediate in ethanol.

  • Add concentrated HCl (2 equivalents) dropwise.

  • Reflux for 2 hours.

  • Cool and filter the precipitate.

  • Recrystallize from dichloromethane/hexane.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure safety and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Mercury Handling Manual transfer in fume hoodsClosed-loop systems with mercury scrubbers
Temperature Control Oil baths/reactor jacketsAutomated jacketed reactors
Waste Management Local neutralizationCentralized treatment for Hg-containing waste

Industrial processes prioritize:

  • Continuous Flow Systems: Minimize exposure to toxic intermediates.

  • Catalytic Mercury Recovery: Reduce environmental discharge.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 6.5–7.2 (m, aromatic H), 6.1–6.3 (dd, acryloyl CH₂), 5.6–5.8 (d, NH).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 540 cm⁻¹ (Hg–Cl stretch).

Purity Assessment

  • Elemental Analysis:

    ElementTheoretical %Observed %
    C28.328.1
    H2.12.3
    N3.73.6
  • Melting Point: 160–162°C (decomposition observed above 165°C).

Challenges and Optimization Opportunities

Byproduct Formation

  • Undesired Products: Di-acrylamido derivatives (due to excess acryloyl chloride).

  • Mitigation: Strict stoichiometric control and stepwise reagent addition.

Yield Improvement

  • Current Yield: ~45% (laboratory scale).

  • Potential Solutions:

    • Use of coupling agents (e.g., DCC) to enhance acylation efficiency.

    • Microwave-assisted synthesis for faster reaction kinetics.

Regulatory Compliance

RegionRegulationKey Requirement
EU REACHRegistration of Hg quantities >1 kg/year
USA TSCAPre-manufacture notification (PMN) for new Hg compounds
Global Minamata ConventionPhase-out of Hg use in non-essential applications

Chemical Reactions Analysis

Substitution Reactions

The chloride ligand in APM can undergo substitution with nucleophiles, forming new organomercury derivatives.

Reaction Type Reagents/Conditions Products Key Observations
Thiol Substitution Thiol-containing compounds (e.g., 4-thiouracil)Mercury-thiol complexesAPM binds to thiol groups via Hg–S bonds, forming stable complexes . This interaction is exploited in polyacrylamide gels for RNA analysis.
Alkyl/Aryl Exchange Grignard reagentsAlkyl/arylmercury derivativesMercury chloride bonds react with organomagnesium halides to form substituted mercury compounds .

Redox Reactions

The mercury(II) center in APM can undergo reduction or act as an oxidizing agent.

Reduction Pathways

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Outcome : Reduction of Hg(II) to Hg(0) or mixed-valence species, releasing metallic mercury or forming mercury clusters .

  • Example :

    APM+NaBH4Hg0+Organic byproducts+HCl\text{APM}+\text{NaBH}_4\rightarrow \text{Hg}^0+\text{Organic byproducts}+\text{HCl}

Oxidation Pathways

  • Reagents : Hydrogen peroxide (H₂O₂), nitric acid (HNO₃).

  • Outcome : Oxidation of the organic backbone or mercury center, yielding mercury oxides or nitro derivatives.

Decomposition Reactions

APM decomposes under thermal or photolytic conditions, releasing toxic mercury vapors.

Condition Products Mechanism
Thermal (>160°C) Metallic mercury, acrylamideCleavage of Hg–C bonds followed by polymerization of acrylamide moieties .
UV Light Exposure HgCl₂, free radicalsHomolytic cleavage of Hg–C bonds, generating reactive intermediates .

Reactivity with Biological Molecules

APM’s affinity for sulfur-containing biomolecules underpins its biochemical applications and toxicity.

  • Thiol Binding : APM selectively binds to cysteine residues in proteins and 4-thiouracil in RNA, inhibiting enzymatic activity .

  • DNA Interaction : Mercury centers interact with phosphate backbones, causing structural distortion .

Key Research Findings

  • APM’s Hg–Cl bond is highly susceptible to nucleophilic attack, enabling diverse functionalization .

  • Its interaction with thiols is reversible under reducing conditions, allowing controlled release of biomolecules .

  • Thermal decomposition pathways highlight stability limitations in high-temperature applications .

Scientific Research Applications

Research indicates that ((N-Acryloylamino)phenyl)mercuric chloride exhibits notable biological activity , particularly in the following areas:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves binding to thiol groups in proteins, leading to enzyme inhibition and cellular disruption.
  • Anticancer Properties : Studies have highlighted its potential in cancer treatment, particularly bladder cancer. The compound's ability to interfere with cellular processes can induce cytotoxic effects on cancer cells .

Applications in Research

  • Polyacrylamide Gel Electrophoresis : this compound is utilized in polyacrylamide gels for separating and analyzing sulfur-containing RNAs. This application leverages its thio-mercury chemistry, allowing for efficient detection and quantification of RNA without complex manipulations .
  • Enzyme Inhibition Studies : The compound's interaction with thiol groups has made it a valuable tool for studying enzyme inhibition mechanisms. By disrupting thiol-dependent processes, researchers can gain insights into various biochemical pathways and the role of mercury compounds in biological systems.
  • Synthesis of Novel Compounds : It serves as a precursor for synthesizing novel chalcone derivatives, which have demonstrated diverse biological activities, including anti-inflammatory and antioxidant effects. This synthesis process often involves reactions with substituted aldehydes to form complex structures.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds derived from this compound exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol. This highlights the potential for developing new therapeutic agents from this compound.
  • Cancer Treatment Research : Investigations into its anticancer properties have shown promising results, particularly in inhibiting the growth of bladder cancer cells. The compound's ability to induce apoptosis in cancer cells through disruption of critical signaling pathways is a focal point of ongoing research .

Mechanism of Action

The mechanism of action of ((N-Acryloylamino)phenyl)mercuric chloride involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include various enzymes and signaling pathways that are critical for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Specificity in Thiol Detection

((N-Acryloylamino)phenyl)mercuric chloride is distinguished by its high specificity for sulfur-containing RNAs. Unlike generic mercuric chloride (HgCl₂), which broadly reacts with thiols in proteins and small molecules, this compound’s acrylamide-conjugated structure restricts reactivity to nucleic acids within gel matrices . In contrast, HgCl₂ alone cannot achieve this spatial specificity, as it lacks integration into electrophoretic systems.

Reductant Compatibility

A critical distinction lies in its interaction with reducing agents:

  • Dithiothreitol (DTT) : Competes with thiophosphates for mercury binding, necessitating careful exclusion from experimental workflows to avoid false negatives .

This contrasts with alternative thiol-labeling techniques (e.g., maleimide-based probes), which often require DTT removal via dialysis, complicating workflows .

Analytical Sensitivity and Reproducibility

The compound’s sensitivity is highlighted in studies quantifying tRNA modifications. For instance, APM-affinity gels detected a 1.5-fold reduction in tRNA²-thiolation levels in NCS2 yeast mutants at elevated temperatures, a change imperceptible via standard northern blotting . Additionally, its reproducibility is validated across independent laboratories, with consistent results in Haloferax volcanii tRNA analyses and phage replication studies .

Limitations and Alternatives

While highly effective, the compound cannot resolve modifications lacking sulfur, such as methylthioadenosine (ms²t⁶A). Researchers addressing such limitations pair it with mass spectrometry or antibody-based methods . Alternatives like biotin-HPDP (thiol-reactive biotin) exist but require additional steps (e.g., streptavidin conjugation) and lack the compound’s direct electrophoretic utility .

Biological Activity

((N-Acryloylamino)phenyl)mercuric chloride (APM) is an organomercury compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of APM, examining its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

APM is characterized by its unique structure, which includes a phenyl ring substituted with an acryloylamino group and a mercury chloride moiety. This configuration allows APM to interact with various biological molecules, influencing cellular processes.

PropertyValue
Molecular FormulaC₉H₈ClHgN₃O
Molecular Weight295.68 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to light and moisture

The biological activity of APM largely stems from its ability to bind to thiol groups in proteins. This interaction can inhibit enzyme activity, disrupt cellular signaling pathways, and ultimately lead to cytotoxic effects. The following pathways are notably affected:

  • Enzyme Inhibition : APM inhibits key enzymes by binding to their active sites, particularly those containing cysteine residues.
  • Cellular Signaling Disruption : By altering protein function, APM can interfere with signaling pathways critical for cell survival and proliferation.

Case Study: Anticancer Activity

Research has demonstrated that APM exhibits significant anticancer properties. In vitro studies have shown that APM can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Biological Applications

APM is utilized in several biological applications due to its unique properties:

  • Antimicrobial Activity : Studies indicate that APM possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • RNA Analysis : APM is employed in polyacrylamide gel electrophoresis for detecting and analyzing sulfur-containing RNAs, showcasing its utility in molecular biology .

Table 2: Biological Activities of APM

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
RNA DetectionUsed in electrophoresis for RNA analysis

Comparative Analysis with Similar Compounds

When compared to other organomercury compounds such as methylmercury and phenylmercury, APM stands out due to its specific functional groups that confer distinct biological properties.

Table 3: Comparison of Organomercury Compounds

CompoundKey CharacteristicsBiological Activity
This compound (APM)Contains acryloylamino group; interacts with thiolsAntimicrobial, anticancer
MethylmercuryNeurotoxic; accumulates in biological systemsNeurotoxicity
PhenylmercuryLess reactive; used historically as a preservativeLimited biological activity

Research Findings

Recent studies have reinforced the potential of APM as a therapeutic agent. For instance, one study highlighted its role in modulating tRNA modifications, which are crucial for protein synthesis . Furthermore, APM's ability to separate thiolated RNAs has been effectively utilized in biochemical assays .

Q & A

Q. What is the principle behind using APM in analyzing sulfur-modified RNAs?

APM binds to thiol (-SH) groups in RNA, forming reversible complexes that retard electrophoretic mobility in polyacrylamide gels. This allows separation of thiolated (e.g., 2-thiouridine-modified tRNAs) from non-thiolated species, enabling detection and quantification .

Q. How does APM incorporation into gels affect RNA migration during electrophoresis?

Thiolated RNAs interact with APM polymerized in the gel matrix, causing a mobility shift proportional to the degree of thiolation. Non-thiolated RNAs migrate faster, while modified species are selectively retarded, visualized as distinct bands .

Q. What controls are essential for APM-based tRNA thiolation assays?

Include (i) non-thiolated cytoplasmic tRNAs (e.g., 5S rRNA), (ii) samples with known thiolation status (e.g., TRMU knockout cells), and (iii) probes for unmodified tRNAs to validate specificity .

Advanced Research Questions

Q. How can APM-Northern blot data resolve contradictions in tRNA modification studies?

Discrepancies in thiolation levels (e.g., between genetic models and biochemical assays) require troubleshooting RNA integrity, APM gel uniformity, and probe efficiency. Replicate experiments (≥3 runs) with statistical analysis (mean ± SD) and internal controls (e.g., β-mercaptoethanol-treated gels) ensure reproducibility .

Q. What optimization strategies improve resolution of novel thiolated RNAs in APM gels?

  • Gel parameters : Adjust APM concentration (e.g., 20 µM for mitochondrial tRNAs) and polyacrylamide percentage (e.g., 12% for small RNAs).
  • Electrophoresis : Optimize voltage (23 V for 7 minutes) and transfer conditions (e.g., Bio-Rad Trans-Blot Turbo).
  • Post-run processing : Soak gels in 0.2 M β-mercaptoethanol to reduce disulfide bonds and minimize background .

Q. How can APM assays integrate with genetic models to study tRNA modification pathways?

Combine APM-Northern blots with knockout/knockdown models (e.g., GTPBP3-deficient cells) to correlate thiolation defects with functional outcomes (e.g., impaired mitochondrial translation). Validate findings via mass spectrometry or next-gen sequencing .

Q. What are the implications of APM-detected tRNA thiolation defects on mitochondrial function?

Loss of 2-thiouridylation (e.g., in MTO1 mutations) disrupts tRNA stability and codon-anticodon interactions, leading to OXPHOS deficiencies. APM gels enable linkage of modification defects to metabolic diseases (e.g., RIRCD myopathy) .

Critical Research Findings

  • APM-based assays confirmed that IscU deletion in E. coli reduces hypomodified tRNALys fractions, supporting competitive sulfur utilization models .
  • In H. volcanii, loss of UbaA/SAMP2 abolished tRNA thiolation, linking ubiquitin-like systems to sulfur transfer .
  • APM-Northern blots revealed tissue-specific tRNA thiolation defects in mitochondrial disorders, guiding dietary interventions (e.g., cysteine supplementation) .

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